1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone
Description
Properties
Molecular Formula |
C17H14FNO2 |
|---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
1-[1-(2-fluorobenzoyl)-2,3-dihydroindol-5-yl]ethanone |
InChI |
InChI=1S/C17H14FNO2/c1-11(20)12-6-7-16-13(10-12)8-9-19(16)17(21)14-4-2-3-5-15(14)18/h2-7,10H,8-9H2,1H3 |
InChI Key |
RXECEGCTCVWROH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone
Reported Synthetic Routes and Key Steps
Acylation of Indoline Nitrogen with 2-Fluorobenzoyl Chloride
A common approach involves the N-1 acylation of indoline or substituted indoline derivatives with 2-fluorobenzoyl chloride under basic conditions. For example, in the synthesis of related indoline compounds, 5-nitroindole derivatives were reacted with fluorobenzoyl chlorides to afford N-1 acylated products in moderate to good yields (approximately 55–67%).
- Typical conditions: Use of a base such as sodium hydride or triethylamine in polar aprotic solvents (e.g., dimethylformamide).
- Reaction temperature: Often elevated (e.g., 100 °C) for prolonged times (up to 24 hours).
- Purification: Column chromatography on silica gel using ethyl acetate/n-hexane mixtures.
This method provides a direct route to install the 2-fluorobenzoyl group on the indoline nitrogen.
Formylation and Subsequent Functionalization (Vilsmeier-Haack Reaction)
Formylation at the 5-position of the indoline ring can be achieved using the Vilsmeier-Haack reaction , employing a mixture of phosphorus oxychloride and N,N-dimethylformamide. This step introduces an aldehyde group, which can be further elaborated.
- This method has been used in the preparation of indoline derivatives as intermediates for complex molecules such as silodosin.
- The formylated intermediate can undergo condensation with nitroalkanes and subsequent reductions to introduce ethanone or other carbonyl functionalities.
Reduction and Hydrolysis Steps
Reduction of nitrovinyl intermediates to nitropropyl derivatives, followed by hydrolysis, allows the introduction of ethanone groups on the indoline scaffold. Various reducing agents have been reported, including:
- Iron powder in acidic media.
- Sodium borohydride with catalytic metal salts.
- Catalytic hydrogenation using Pd-C or Raney nickel.
These steps are often carried out in one-pot procedures to improve efficiency and yield.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | N-1 Acylation | 2-Fluorobenzoyl chloride, base (e.g., NaH, Et3N), DMF, 100 °C, 24 h | N-(2-Fluorobenzoyl)indoline derivative |
| 2 | Vilsmeier-Haack Formylation | POCl3, DMF, 0–100 °C | 5-Formylindoline derivative |
| 3 | Nitroalkane Condensation | 2-Nitroethane, base | 5-(2-Nitrovinyl)indoline intermediate |
| 4 | Reduction | Fe powder/HCl or NaBH4/catalyst | 5-(2-Nitropropyl)indoline intermediate |
| 5 | Hydrolysis/Functionalization | Methanolic KOH or acidic hydrolysis | Ethanone-functionalized indoline derivative |
This sequence can be optimized as a one-pot synthesis to improve commercial viability and scalability.
Experimental Data and Yields
The yields for key steps in related indoline derivative syntheses are as follows:
Summary Table of Preparation Methods
| Method No. | Key Reaction | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| 1 | N-1 Acylation | 2-Fluorobenzoyl chloride, NaH/Et3N, DMF, 100 °C, 24 h | 55–67 | Direct acylation, moderate yield |
| 2 | Vilsmeier-Haack formylation | POCl3, DMF, 0–100 °C | >80 | Introduces aldehyde at 5-position |
| 3 | Nitroalkane condensation | 2-Nitroethane, base | ~75 | Forms nitrovinyl intermediate |
| 4 | Reduction | Fe/HCl, NaBH4/catalyst, Pd-C | 60–85 | Converts nitrovinyl to nitropropyl |
| 5 | Hydrolysis/functionalization | Methanolic KOH or acidic hydrolysis | 80–90 | Final ethanone formation |
| 6 | One-pot synthesis | Combination of steps 2–5 in single reactor | Improved | Industrially advantageous, scalable |
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Variations
Core Structure Comparison
- Indoline vs. Indole Derivatives: The target compound features an indoline core (a saturated indole analog), which may improve metabolic stability compared to unsaturated indole derivatives like 1-(4-Chlorobenzoyl)-5-methoxy-2-methylindole (). Indoline’s reduced aromaticity could decrease reactivity toward oxidative metabolism . 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone () shares the ethanone group but replaces indoline with an indazole core, introducing additional nitrogen atoms that may alter hydrogen-bonding capabilities.
Substituent Effects
Physicochemical Properties
| Compound Name | Core | Substituents | Molecular Weight | LogP* | Solubility |
|---|---|---|---|---|---|
| 1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone | Indoline | 2-Fluorobenzoyl, Ethanone | 283.31 | ~2.5 | Moderate |
| 1-(1-(4-Fluorobenzyl)indolin-5-yl)-3-neopentylguanidine | Indoline | 4-Fluorobenzyl, Guanidine | ~400 | ~3.0 | Low |
| 1-(4-Chlorobenzoyl)-5-methoxy-2-methylindole | Indole | 4-Chlorobenzoyl, Methoxy | ~300 | ~3.2 | Low |
| 2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone | Imidazole | Benzyl, Phenyl, Thioether | 425.5 | ~4.0 | Very Low |
*Estimated LogP values based on substituent contributions.
- Lipophilicity : The target compound’s LogP (~2.5) is lower than analogs with bulkier hydrophobic groups (e.g., imidazole-thioether in ), suggesting better aqueous solubility .
- Electronic Effects: The 2-fluorobenzoyl group’s electron-withdrawing nature may stabilize the compound against nucleophilic attack compared to non-fluorinated analogs .
Biological Activity
1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and enzyme inhibition properties. This compound features a unique structure characterized by an indoline moiety combined with a fluorobenzoyl group, which enhances its lipophilicity and biological interactions.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Indoline moiety : A bicyclic structure that contributes to the compound's pharmacological profile.
- Fluorobenzoyl group : The presence of fluorine increases lipophilicity, potentially improving membrane permeability and biological activity.
- Ketone functional group : This group is essential for the compound's reactivity and interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits significant anti-inflammatory activity . It may act as an inhibitor of specific enzymes involved in inflammatory pathways, including lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes play critical roles in the production of pro-inflammatory mediators.
Inhibition Studies
In vitro studies have demonstrated that related indoline-based compounds can act as dual inhibitors of 5-LOX and sEH. For instance, compounds exhibiting similar structures have shown IC50 values in the low micromolar range, indicating effective inhibition:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound 43 | 5-LOX | 0.45 ± 0.11 |
| Compound 73 | 5-LOX | 0.41 ± 0.01 |
| Compound 73 | sEH | 0.43 ± 0.10 |
These findings suggest that this compound could exhibit similar inhibitory effects, making it a candidate for further exploration as an anti-inflammatory agent.
The proposed mechanism of action for compounds like this compound involves:
- Enzyme Interaction : Binding to the active sites of enzymes such as 5-LOX and sEH, thereby inhibiting their activity.
- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and elucidate the interaction dynamics between the compound and its targets.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Indoline Derivatives : Research has shown that modifications in the indoline structure can lead to varying degrees of enzyme inhibition and anti-inflammatory effects.
- Fluorinated Compounds : The introduction of fluorine has been linked to enhanced biological activity, potentially due to increased lipophilicity and altered electronic properties.
Q & A
Q. What are the recommended synthetic routes for 1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a fluorobenzoyl moiety to an indolin-5-yl-ethanone scaffold. Key steps include:
- Acylation : Reacting indolin-5-yl-ethanone with 2-fluorobenzoyl chloride under basic conditions (e.g., using triethylamine as a base) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Catalytic Optimization : Employing Lewis acids like AlCl₃ or BF₃·Et₂O to enhance electrophilic substitution efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction homogeneity, while inert atmospheres (N₂/Ar) prevent oxidation .
- Yield Optimization : Monitoring reaction progress via TLC or HPLC and adjusting reaction time (typically 12–24 hours) and temperature (room temp. to 60°C) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer: While specific hazard data for this compound is limited, general precautions for fluorinated indole derivatives include:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, especially during solvent evaporation .
- Emergency Protocols : Maintain access to emergency eyewash stations and showers. For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .
- Waste Disposal : Segregate halogenated waste in designated containers for incineration .
Q. How is the molecular structure characterized using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., π-π stacking in crystal lattices) .
Advanced Research Questions
Q. How do electron-withdrawing groups like fluorine influence the compound's reactivity and biological activity?
Methodological Answer:
- Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of the benzoyl group, enhancing reactivity in nucleophilic substitution or cross-coupling reactions .
- Biological Activity : Fluorine improves metabolic stability and target binding (e.g., kinase inhibition) by modulating electron density. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme assays .
- SAR Studies : Synthesize derivatives with F at ortho/meta/para positions to map structure-activity relationships. Use computational tools (e.g., DFT) to correlate electronic properties with bioactivity .
Q. What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line provenance, serum-free media, and consistent compound purity ≥95% by HPLC) .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements. For example, normalize IC₅₀ values against staurosporine in kinase assays .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to reconcile discrepancies caused by variable parameters like incubation time or solvent (DMSO vs. ethanol) .
Q. How can computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding poses in target proteins (e.g., COX-2 or EGFR). Validate with co-crystallized ligands from the PDB .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., hydrogen bonds with fluorobenzoyl carbonyl) .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~2.5 for optimal blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
